molecular formula C19H17NO3 B277830 3-(benzyloxy)-N-(2-furylmethyl)benzamide

3-(benzyloxy)-N-(2-furylmethyl)benzamide

Cat. No.: B277830
M. Wt: 307.3 g/mol
InChI Key: WJYAHVCWVRZRGR-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-(2-furylmethyl)benzamide is a benzamide derivative characterized by a benzyloxy group at the 3-position of the benzene ring and a furylmethylamine substituent at the amide nitrogen. This compound is synthesized via amide coupling reactions, as demonstrated in studies using 3-(benzyloxy)benzoic acid derivatives and furylmethylamine in the presence of coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Its structural motif combines aromatic ether (benzyloxy) and heterocyclic (furan) components, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-phenylmethoxybenzamide

InChI

InChI=1S/C19H17NO3/c21-19(20-13-18-10-5-11-22-18)16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,20,21)

InChI Key

WJYAHVCWVRZRGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

Comparison with Similar Compounds

Key analogs and their structural variations :

3-(Benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide (Compound 4 in ):

  • Substituents: Chlorine at the 5-position and a piperidine-containing side chain.
  • Bioactivity: Induces calcium retention capacity (CRC) in HeLa cells, suggesting mitochondrial permeability transition pore (mPTP) inhibition .

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide derivatives (): Substituents: Chloro-azetidinone ring and variable phenyl groups. Synthesis: Achieved via conventional reflux (12 hours, 60°C) or ultrasonic irradiation (3–4 hours), with yields improving from 65–70% (reflux) to 85–90% (ultrasonication) .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (–3):

  • Substituents: Methyl group at the 3-position and a hydroxy-dimethylethylamine side chain.
  • Utility: Acts as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization .

Acetylenyl benzamide derivatives ():

  • Substituents: Acetylenyl groups and methoxy side chains.
  • Bioactivity: Potent glucokinase activators (EC50 < 40 nM) with hypoglycemic effects in vivo .

Impact of substituents :

  • Benzyloxy groups enhance lipophilicity and membrane permeability, critical for CNS-targeting compounds .
  • Heterocyclic side chains (e.g., furan, piperidine) improve binding to biological targets like sigma receptors or enzymes .
  • Electron-withdrawing groups (e.g., chloro, trifluoromethyl) increase metabolic stability and receptor affinity .

Contrast with 3-(benzyloxy)-N-(2-furylmethyl)benzamide :

  • The furylmethyl group in the target compound may enhance selectivity for microbial or inflammatory targets due to furan’s role in disrupting bacterial biofilms .
  • Lack of electron-withdrawing groups (e.g., Cl, CF3) could reduce metabolic stability compared to analogs like 3-amino-N-(3-trifluoromethyl-phenyl)benzamide ().

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